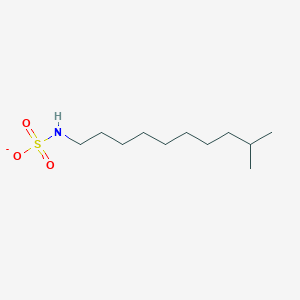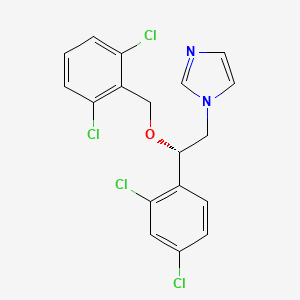
Isoconazole, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoconazole, (S)- is an azole antifungal compound used primarily for treating superficial skin and vaginal infections. It is known for its effectiveness against a broad spectrum of fungi, including dermatophytes, yeasts, and molds . This compound is a stereoisomer of isoconazole, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoconazole, (S)- can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, isoconazole is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually formulated as a nitrate salt to enhance its solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Isoconazole, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of isoconazole, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Isoconazole, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azole antifungals.
Biology: Researchers use it to study fungal cell membrane biosynthesis and the inhibition of ergosterol synthesis.
Medicine: It is extensively studied for its antifungal properties and potential use in treating various fungal infections.
Industry: It is used in the formulation of antifungal creams, ointments, and other topical applications
Wirkmechanismus
Isoconazole, (S)- exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, isoconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .
Vergleich Mit ähnlichen Verbindungen
Isoconazole, (S)- is similar to other azole antifungals such as clotrimazole, miconazole, and bifonazole. it has unique properties that make it particularly effective against certain types of fungi:
Clotrimazole: Similar in structure but differs in its spectrum of activity and pharmacokinetics.
Miconazole: Shares a similar mechanism of action but has different clinical applications.
Bifonazole: Structurally similar but has a broader spectrum of activity against gram-positive bacteria
Isoconazole, (S)- stands out due to its high efficacy and broad-spectrum activity, making it a valuable compound in both clinical and research settings.
Eigenschaften
CAS-Nummer |
322764-96-5 |
|---|---|
Molekularformel |
C18H14Cl4N2O |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1 |
InChI-Schlüssel |
MPIPASJGOJYODL-GOSISDBHSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261602.png)
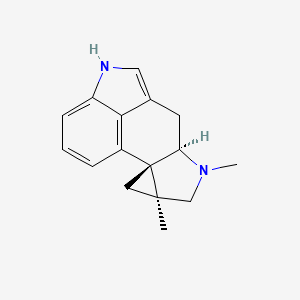
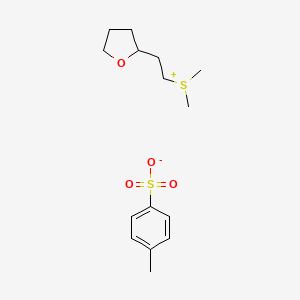
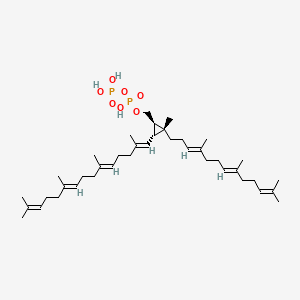
![(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one](/img/structure/B1261609.png)
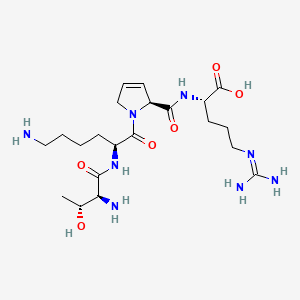
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
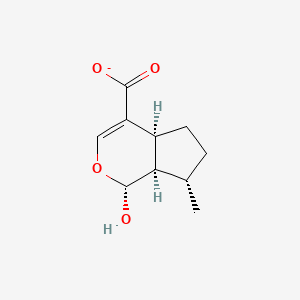
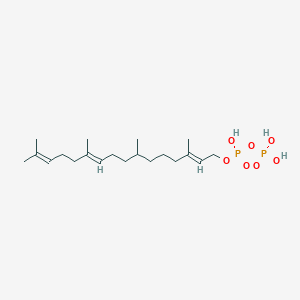
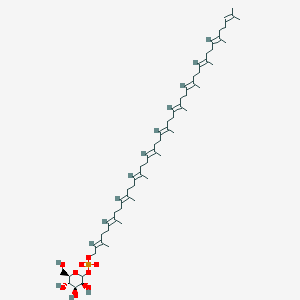
![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)
![[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261620.png)
